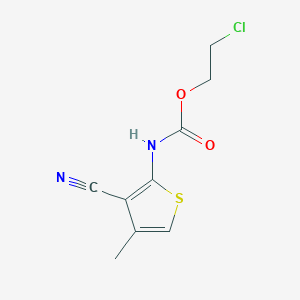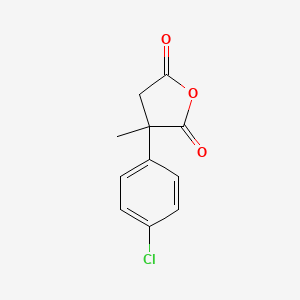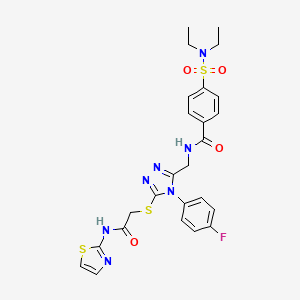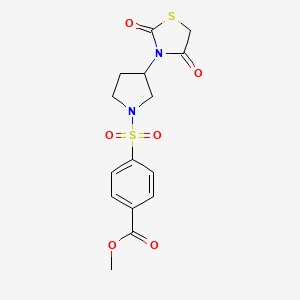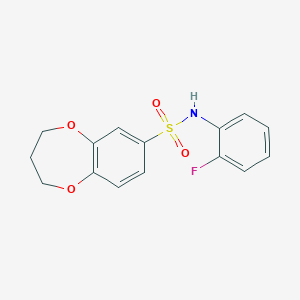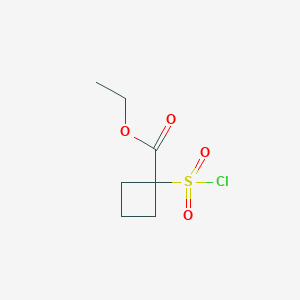
Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H11ClO4S . It has a molecular weight of 226.68 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring with a chlorosulfonyl group and a carboxylate group attached to it . The exact linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance describe its characteristics under various conditions. For this compound, the boiling point and other specific properties are not provided in the search results .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Amino Acids
Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate plays a role in the synthesis of various amino acids. For instance, the stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid have been prepared using strategies that involve photochemical reactions with this compound (André et al., 2011). Similarly, Gauzy et al. (2004) have synthesized enantiomerically pure forms of 2-aminocyclobutane-1-carboxylic acids using a chiral precursor involving this compound (Gauzy et al., 2004).
2. Ethylene Biosynthesis
In plant research, this compound has been linked to the study of ethylene biosynthesis. Bulens et al. (2011) provided protocols for analyzing ethylene biosynthesis, which is crucial in understanding plant growth and development (Bulens et al., 2011).
3. Novel Synthesis Methods
Research has also focused on novel synthesis methods using this compound. For example, André et al. (2013) described the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, demonstrating the versatility of this compound in creating diverse molecular structures (André et al., 2013).
4. Medicinal Chemistry Applications
In medicinal chemistry, this compound has been used in the synthesis of various pharmaceutical intermediates. For instance, the work by Pagar and RajanBabu (2018) shows its use in creating chiral molecules for potential pharmaceutical applications (Pagar & RajanBabu, 2018).
5. Polymer Chemistry
The compound also finds application in polymer chemistry. Kitayama et al. (2004) discussed the anionic polymerization of related cyclobutene derivatives, indicating the compound's potential in creating novel polymers (Kitayama et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 1-chlorosulfonylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-2-12-6(9)7(4-3-5-7)13(8,10)11/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFRSLSANZXUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


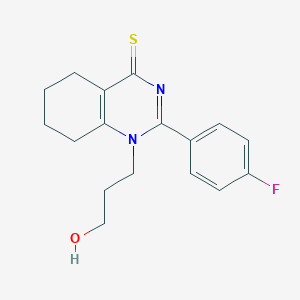
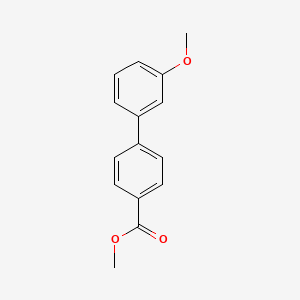
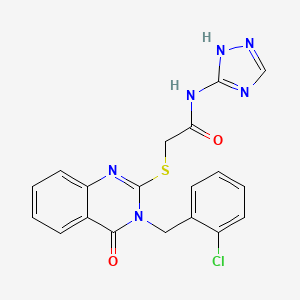
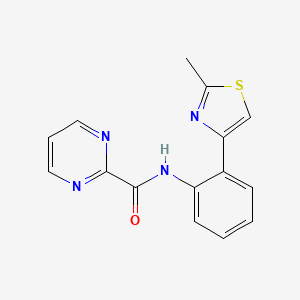
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2473249.png)

